Atelopidtoxin

Voltage-Gated Sodium Channel Electrophysiology Xenopus Oocyte

Atelopidtoxin, also known as zetekitoxin, is a water-soluble, dialyzable guanidinium alkaloid toxin isolated from the skin of the Panamanian golden frog *Atelopus zeteki*. It is a complex, low-molecular-weight, non-peptide, non-steroidal compound (C16H24N8O12S; MW 552.47) that acts as an extremely potent inhibitor of voltage-gated sodium channels.

Molecular Formula C16H24N8O12S
Molecular Weight 552.5 g/mol
CAS No. 9061-57-8
Cat. No. B605666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtelopidtoxin
CAS9061-57-8
SynonymsAtelopidtoxin
Molecular FormulaC16H24N8O12S
Molecular Weight552.5 g/mol
Structural Identifiers
SMILESC1C(N(C(=O)OC12CN3C(=NC4C5C3(C2(O)O)N=C(N5CN(C4=O)O)N)N)O)C(CO)COS(=O)(=O)O
InChIInChI=1S/C16H24N8O12S/c17-11-19-8-9-15(20-12(18)21(9)5-23(30)10(8)26)16(28,29)14(4-22(11)15)1-7(24(31)13(27)36-14)6(2-25)3-35-37(32,33)34/h6-9,25,28-31H,1-5H2,(H2,17,19)(H2,18,20)(H,32,33,34)/t6-,7+,8-,9-,14+,15-/m0/s1
InChIKeyKRRJLHUVFILNLG-FKOGTDRGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Atelopidtoxin (CAS 9061-57-8): A High-Potency Sodium Channel Blocker with Unique Structural and Pharmacological Profile


Atelopidtoxin, also known as zetekitoxin, is a water-soluble, dialyzable guanidinium alkaloid toxin isolated from the skin of the Panamanian golden frog *Atelopus zeteki* [1]. It is a complex, low-molecular-weight, non-peptide, non-steroidal compound (C16H24N8O12S; MW 552.47) that acts as an extremely potent inhibitor of voltage-gated sodium channels [2][3]. The compound exists as a mixture of two principal components: the major, more toxic component zetekitoxin AB (LD50 11 μg/kg, i.p., mouse) and the minor, less toxic component zetekitoxin C (LD50 80 μg/kg, i.p., mouse) [3]. Atelopidtoxin is characterized by a unique chemical architecture that includes a 1,2-oxazolidine ring-fused lactam, a sulfate ester, and an N-hydroxycarbamate moiety, distinguishing it from other sodium channel modulators [2].

Why Generic Sodium Channel Modulators Cannot Replace Atelopidtoxin in Research and Assay Development


Generic substitution of sodium channel modulators is not feasible due to fundamental differences in mechanism, potency, and chemical class. Atelopidtoxin (zetekitoxin) is a potent sodium channel *blocker* [1], in contrast to batrachotoxin, which is a potent channel *activator* [2]. Furthermore, among the class of guanidinium sodium channel blockers, Atelopidtoxin demonstrates significantly greater potency than the widely used standard, saxitoxin, across multiple channel subtypes [1]. Its unique structural features—including a fused 1,2-oxazolidine ring, sulfate ester, and N-hydroxycarbamate moiety—are not present in tetrodotoxin or chiriquitoxin, leading to distinct binding interactions and pharmacological outcomes [3][4]. Therefore, using a generic alternative would fundamentally alter the experimental system, rendering cross-study comparisons invalid and failing to replicate the specific potency and receptor interaction profile of Atelopidtoxin.

Quantitative Differentiation of Atelopidtoxin from Key Sodium Channel Modulators


Unparalleled Sub-Nanomolar Potency Against Voltage-Gated Sodium Channels Compared to Saxitoxin

Atelopidtoxin (as zetekitoxin AB) demonstrates significantly higher potency in blocking voltage-gated sodium channels than the standard guanidinium blocker, saxitoxin. Direct comparative studies in Xenopus oocytes show that zetekitoxin AB exhibits markedly lower IC50 values across three distinct channel subtypes, translating to a fold-increase in potency ranging from 63- to 580-fold [1].

Voltage-Gated Sodium Channel Electrophysiology Xenopus Oocyte

Distinct Cardiovascular Effects: A Negative Chronotropic Response on Cultured Cardiomyocytes

In a comparative study using cultured chick heart cells, Atelopidtoxin exhibited a unique functional profile compared to other sodium channel toxins. While tetrodotoxin and saxitoxin both *increased* the beating rate of the cells at concentrations from 0.1 to 10 μg/ml, Atelopidtoxin had *no significant effect* on rhythm even at a high concentration of 1.8 mg/L (approximately 100 times the lethal dose in mice) [1].

Cardiotoxicity Cell Culture In Vitro Pharmacology

Characteristic Hypotensive Profile with Preserved Adrenergic Sensitivity

In anesthetized dogs and cats, intravenous administration of zetekitoxin AB (1.5-3 μg/kg) produced sustained hypotension [1]. Importantly, during this hypotensive state, the pressor responses to exogenous epinephrine and norepinephrine were unchanged, indicating a preservation of adrenergic receptor sensitivity. In contrast, the pressor response to carotid occlusion, a reflex-mediated response, was reduced [1].

Cardiovascular Pharmacology In Vivo Hemodynamics

High but Non-Extreme Acute Systemic Toxicity Relative to Batrachotoxin and Saxitoxin

While extremely potent, Atelopidtoxin's acute systemic toxicity in mice is less than that of batrachotoxin, the most potent known amphibian toxin. The major component, zetekitoxin AB, has an intraperitoneal LD50 of 11 μg/kg in mice [1], which is approximately 5.5-fold higher (i.e., less toxic) than the reported LD50 for batrachotoxin (~2 μg/kg, s.c.) [2]. It is comparable in toxicity to tetrodotoxin (LD50 ~10 μg/kg, i.p.) [3] and is more toxic than its minor component, zetekitoxin C (LD50 80 μg/kg) [1].

Toxicology Lethal Dose In Vivo

Optimal Research and Procurement Applications for Atelopidtoxin


High-Resolution Sodium Channel Subtype Profiling and Electrophysiology

Atelopidtoxin's exceptionally high potency (IC50 in the picomolar range for rat brain and skeletal muscle channels) makes it the compound of choice for high-resolution electrophysiological studies of voltage-gated sodium channel subtypes [1]. Its ability to block these channels at extremely low concentrations enables precise kinetic and pharmacological characterization while minimizing off-target effects and preserving the integrity of delicate cellular preparations. This application is directly supported by its demonstrated >100-fold greater potency than saxitoxin in blocking rBIIa and μ1 channels [1].

Cardiac Sodium Channel Pharmacology and Toxicology Studies

The unique cardiac profile of Atelopidtoxin—specifically its lack of a positive chronotropic effect on cultured heart cells, in contrast to tetrodotoxin and saxitoxin—positions it as a specialized tool for studying cardiac sodium channel function without confounding changes in beating rate [1]. This application is further supported by its in vivo hemodynamic profile, which demonstrates sustained hypotension without impairing adrenergic receptor sensitivity [2]. This combination of properties makes it a superior choice for investigating the role of sodium channels in cardiac rhythm and contractility.

Investigating Autonomic Cardiovascular Regulation

Atelopidtoxin's ability to induce hypotension while preserving the pressor responses to exogenous catecholamines (epinephrine and norepinephrine) provides a unique pharmacological tool for dissecting the autonomic control of the cardiovascular system [1]. Unlike agents that cause non-specific vasodilation or adrenergic blockade, Atelopidtoxin allows for the study of baroreceptor reflex pathways and sympathetic outflow without interfering with the end-organ response to adrenergic stimulation [1].

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